

The Role of Octanoylcarnitine Chloride in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octanoylcarnitine chloride*

Cat. No.: *B101004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoylcarnitine chloride, the ester of carnitine and octanoic acid, is a pivotal intermediate in cellular energy metabolism. As a medium-chain acylcarnitine, it plays a crucial role in the transport of fatty acids into the mitochondrial matrix for subsequent β -oxidation and energy production. This technical guide provides an in-depth exploration of the biochemical functions of **octanoylcarnitine chloride**, its interaction with key metabolic enzymes and transporters, and its impact on cellular energy homeostasis. Detailed experimental protocols for studying its metabolic effects are provided, alongside a quantitative summary of its kinetic and physiological parameters. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of its metabolic significance.

Introduction

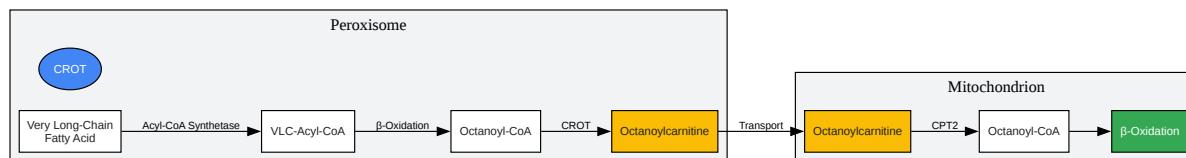
Cellular energy production is a complex and highly regulated process, with fatty acids serving as a primary fuel source, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of fatty acids across the inner mitochondrial membrane is a rate-limiting step in their oxidation and is facilitated by the carnitine shuttle system.

Octanoylcarnitine is a key metabolite within this system, representing the transport form of the medium-chain fatty acid octanoate. Understanding the precise role and kinetics of **octanoylcarnitine chloride** is essential for elucidating the mechanisms of fatty acid metabolism and for the development of therapeutic strategies for metabolic disorders.

Biochemical Function and Metabolic Pathways

Octanoylcarnitine's primary role is to carry octanoyl moieties from the cytoplasm and peroxisomes into the mitochondrial matrix, where they can be converted to octanoyl-CoA and enter the β -oxidation spiral.

The Carnitine Shuttle and Mitochondrial β -Oxidation


Long-chain fatty acids are activated to their acyl-CoA esters in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1). These acylcarnitines are transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine^[1]. Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which then undergoes β -oxidation. While this process is well-established for long-chain fatty acids, medium-chain fatty acids like octanoate have a more complex entry mechanism. They can either diffuse across the mitochondrial membrane and be activated in the matrix or be handled by the carnitine shuttle.

Octanoylcarnitine itself can be directly transported into the mitochondria via CACT, where it is a substrate for CPT2 or potentially other carnitine acyltransferases to yield octanoyl-CoA for β -oxidation.

Figure 1. Mitochondrial fatty acid β -oxidation pathway for octanoylcarnitine.

Peroxisomal β -Oxidation and the Role of CROT

Very long-chain fatty acids undergo initial rounds of β -oxidation in peroxisomes. This process generates medium-chain acyl-CoAs, such as octanoyl-CoA. These medium-chain acyl-CoAs are then converted to their corresponding acylcarnitines by carnitine octanoyltransferase (CROT) for export from the peroxisome and subsequent transport to the mitochondria for complete oxidation^{[2][3][4][5]}. Therefore, octanoylcarnitine serves as a key shuttle molecule not only from the cytoplasm but also from peroxisomes to the mitochondria.

[Click to download full resolution via product page](#)

Figure 2. Role of CROT in peroxisomal β -oxidation and octanoylcarnitine formation.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of octanoylcarnitine with metabolic enzymes and its physiological concentrations.

Enzyme	Species	Substrate	K _m (mM)	V _{max} (nmol/mg · min)	K _i (mM)	Reference
Carnitine-Acylcarnitine Translocase (CACT)	Rat Heart	Carnitine	0.38 - 1.50	0.20 - 0.34	[6]	
Carnitine-Acylcarnitine Translocase (CACT)	Rat Heart	Octanoylcarnitine	0.10	[6]		

Table 1. Kinetic parameters of carnitine-acylcarnitine translocase for carnitine and octanoylcarnitine.

Enzyme	Species	Substrate	kcat (s-1)	KM (μM)	kcat/KM (M-1s-1)	Reference
CROT	Human	Octanoyl-CoA	130 ± 10	11 ± 2	1.2 x 107	[2]
CRAT	Human	Octanoyl-CoA	150 ± 10	13 ± 2	1.2 x 107	[2]

Table 2. Steady-state kinetic parameters of human CROT and CRAT for octanoyl-CoA.

Condition	Tissue/Fluid	Concentration (μM)	Reference
Healthy Newborns	Dried Blood Spot	< 0.22	[7]
MCAD Deficiency	Dried Blood Spot	3.1 - 28.3	[7]
Healthy Children (1-13 years)	Blood	0.006 - 0.127	[8]

Table 3. Physiological and pathophysiological concentrations of octanoylcarnitine.

Treatment	Tissue	Parameter	Effect	Concentration	Reference
D-Octanoylcarnitine (IC)	Swine Heart	Fatty Acid Oxidation	No significant suppression	0.5 - 3.9 mM	[9]
D-Octanoylcarnitine (IC)	Swine Heart	Acyl-CoA Levels	Reduced (p ≤ 0.002)	0.5 - 3.9 mM	[9]

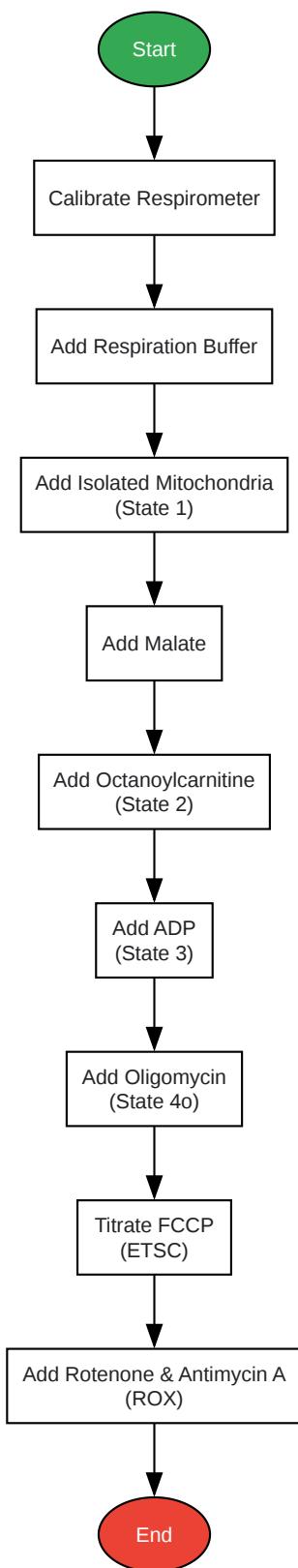
Table 4. In vivo effects of D-octanoylcarnitine on cardiac metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of **octanoylcarnitine chloride** in cellular energy metabolism.

Measurement of Mitochondrial Respiration using Octanoylcarnitine as a Substrate

This protocol describes the measurement of oxygen consumption in isolated mitochondria using octanoylcarnitine as a fuel source.


Materials:

- Isolated mitochondria (from tissue or cultured cells)
- Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1)
- **Octanoylcarnitine chloride** solution (e.g., 100 mM stock in dH₂O)
- Malate solution (e.g., 200 mM stock in dH₂O)
- ADP solution (e.g., 50 mM stock in dH₂O)
- Oligomycin (e.g., 2.5 mg/mL in ethanol)
- FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) (e.g., 1 mM in ethanol)
- Rotenone (e.g., 0.5 mM in ethanol)
- Antimycin A (e.g., 2.5 mg/mL in ethanol)
- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

- Calibrate the respirometer according to the manufacturer's instructions.
- Add 2 mL of respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
- Add isolated mitochondria (e.g., 0.05-0.1 mg/mL final concentration) to the chamber and record the baseline oxygen consumption (State 1).

- Add malate to a final concentration of 2 mM. Malate is required as a co-substrate to replenish TCA cycle intermediates.
- Add **octanoylcarnitine chloride** to a final concentration of 0.5 mM to initiate fatty acid oxidation-driven respiration (State 2).
- Add ADP to a final concentration of 1 mM to stimulate ATP synthesis (State 3).
- After a stable State 3 respiration is achieved, add oligomycin (e.g., 2.5 μ g/mL) to inhibit ATP synthase and measure the leak respiration (State 4o).
- Titrate FCCP in small increments (e.g., 0.5 μ M steps) to uncouple respiration and determine the maximal electron transport system capacity (ETSC).
- Finally, add rotenone (e.g., 0.5 μ M) and antimycin A (e.g., 2.5 μ g/mL) to inhibit Complex I and Complex III, respectively, and measure the residual oxygen consumption (ROX).

[Click to download full resolution via product page](#)**Figure 3.** Experimental workflow for mitochondrial respirometry with octanoylcarnitine.

Measurement of ATP Production in Isolated Mitochondria

This protocol quantifies ATP synthesis driven by octanoylcarnitine oxidation using a luciferin/luciferase-based assay.

Materials:

- Isolated mitochondria
- ATP measurement buffer (e.g., 150 mM KCl, 25 mM Tris-HCl, 2 mM EDTA, 0.1% BSA, 10 mM K-phosphate, 0.1 mM MgCl₂, pH 7.4)
- **Octanoylcarnitine chloride** solution
- Malate solution
- ADP solution
- Luciferin-luciferase ATP assay kit
- Luminometer

Procedure:

- Prepare a reaction mixture containing ATP measurement buffer, octanoylcarnitine (0.5 mM), and malate (2 mM).
- Add isolated mitochondria (e.g., 25 µg) to the reaction mixture.
- Initiate the reaction by adding ADP (e.g., 100 µM).
- At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and stop the reaction by adding a perchloric acid solution.
- Neutralize the samples with KOH.
- Centrifuge to remove the precipitate.

- Measure the ATP concentration in the supernatant using a luciferin-luciferase assay according to the kit manufacturer's instructions in a luminometer.
- Generate an ATP standard curve to quantify the results.

Analysis of TCA Cycle Intermediates by LC-MS/MS

This protocol outlines the extraction and analysis of TCA cycle intermediates from cells treated with octanoylcarnitine.

Materials:

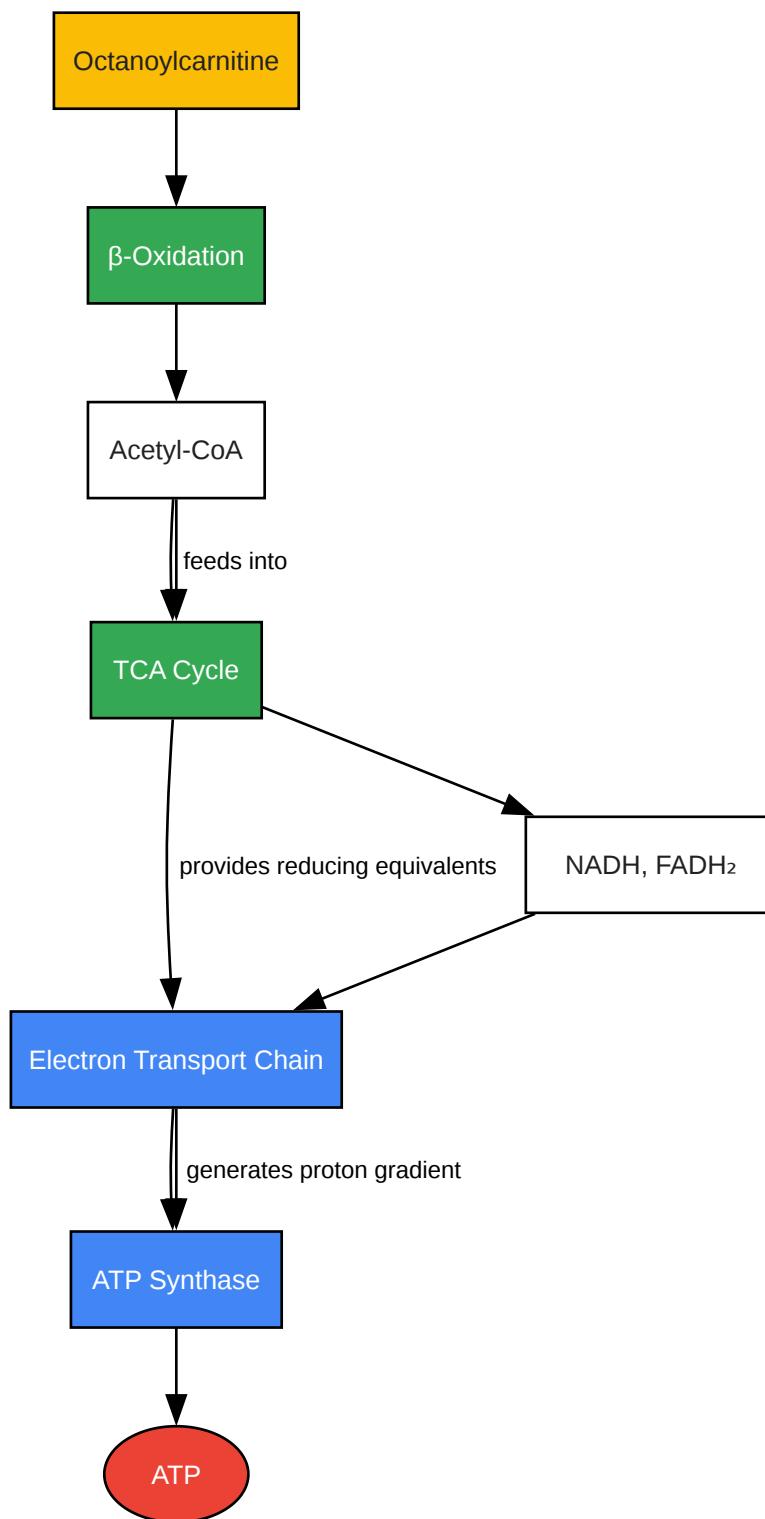
- Cultured cells (e.g., hepatocytes, myotubes)
- **Octanoylcarnitine chloride**
- Extraction solvent (e.g., 80% methanol, -80°C)
- LC-MS/MS system

Procedure:

- Culture cells to the desired confluence.
- Treat the cells with **octanoylcarnitine chloride** at various concentrations and for different durations.
- Rapidly wash the cells with ice-cold saline.
- Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris.
- Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

- Analyze the samples using a validated LC-MS/MS method for the separation and quantification of TCA cycle intermediates[10][11][12][13][14].

Signaling Pathways and Regulatory Interactions


The metabolism of octanoylcarnitine is intricately linked to the broader network of cellular energy regulation.

Regulation of Fatty Acid Oxidation

The availability of octanoylcarnitine can influence the rate of fatty acid oxidation. High levels of octanoylcarnitine can compete with other acylcarnitines for transport by CACT, potentially affecting the oxidation of other fatty acid species. Furthermore, the product of its oxidation, acetyl-CoA, is a key regulator of several metabolic enzymes.

Interplay with the TCA Cycle

The acetyl-CoA produced from the β -oxidation of octanoylcarnitine is a primary fuel for the Tricarboxylic Acid (TCA) cycle. An increased influx of acetyl-CoA from fatty acid oxidation can lead to an increase in the levels of TCA cycle intermediates and enhance the production of reducing equivalents (NADH and FADH_2) for the electron transport chain.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]
- 9. Effects of (+)-octanoylcarnitine in intact myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [The Role of Octanoylcarnitine Chloride in Cellular Energy Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b101004#octanoylcarnitine-chloride-s-involvement-in-cellular-energy-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com